molecular formula C8H16Si B008983 (tert-Butyldimethylsilyl)acetylene CAS No. 86318-61-8

(tert-Butyldimethylsilyl)acetylene

Cat. No. B008983
CAS RN: 86318-61-8
M. Wt: 140.3 g/mol
InChI Key: RTYNRTUKJVYEIE-UHFFFAOYSA-N
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Description

(tert-Butyldimethylsilyl)acetylene is a silyl-protected alkyne that plays a crucial role in organic synthesis, particularly in the formation of unsymmetrical diynes through Cadiot-Chodkiewicz cross-coupling reactions. Its bulky silyl groups, such as triethylsilyl (TES), tert-butyldimethylsilyl (TBS), and triisopropylsilyl (TIPS), contribute to its reactivity and utility in various synthetic applications (Marino & Nguyen, 2002).

Synthesis Analysis

The synthesis of (tert-Butyldimethylsilyl)acetylene involves several strategies, including the silyl-cupration of acetylenes using tert-butyldiphenylsilyl-cuprate reagents, which effectively yield vinylsilanes carrying the tert-butyldiphenylsilyl group. This method highlights the compound's versatile role in synthesizing vinylsilanes with various substituents (Barbero et al., 1995).

Molecular Structure Analysis

Starlike molecules with arms consisting of a tert-butyldimethylsilyloligothienylenedimethylsilyl unit demonstrate the compound's capability to form complex structures. These structures exhibit high fluorescence quantum yields and longer lifetimes, indicating the impact of (tert-Butyldimethylsilyl)acetylene on the optical properties of synthesized compounds (Ishikawa et al., 2001).

Chemical Reactions and Properties

(tert-Butyldimethylsilyl)acetylene undergoes various chemical reactions, including gold-catalyzed addition-N-Boc cleavage-cyclization of N,O-acetal with ynamides, leading to the construction of novel heterocycles. These reactions exhibit excellent diastereoselectivities and moderate to good yields, showcasing the compound's utility in synthesizing complex molecular structures (Zhang et al., 2020).

Physical Properties Analysis

The physical properties of (tert-Butyldimethylsilyl)acetylene derivatives have been extensively studied, particularly through gas chromatography and mass spectrometry, to understand their stability, volatility, and fragmentation patterns. These studies contribute to the analytical procedures for identifying and quantifying the compound and its derivatives in various samples (Landrum & Mawhinney, 1989).

Chemical Properties Analysis

The chemical properties of (tert-Butyldimethylsilyl)acetylene are pivotal in its applications, including the synthesis of vinylsilanes and the cleavage of its ethers using catalytic amounts of acetyl chloride. These reactions underscore the compound's role in facilitating various synthetic transformations and enhancing the selectivity and yield of desired products (Khan & Mondal, 2003).

Scientific Research Applications

  • Intramolecular Vibrational Energy Relaxation : Deuteration of methyl rotors in tert-butylacetylene-d9 and (trimethylsilyl)acetylene-d9 increases the rate of intramolecular vibrational energy relaxation, suggesting the potential application in studying molecular dynamics (Gambogi et al., 1993).

  • Highly Reactive Dienophile : Bis(tert-butylsulfonyl)acetylene has been identified as a highly reactive dienophile, capable of producing Diels-Alder adducts under mild conditions, which is significant in synthetic chemistry (Riera et al., 1990).

  • Synthesis of Vinylsilanes : Tert-butyldiphenylsilyl-cuprate reagents are used for synthesizing vinylsilanes, offering properties different from unhindered silyl groups and demonstrating inertness in most reactions (Barbero et al., 1995).

  • Protection of Hydroxyl Groups : Dimethyl-tert-butylsilyl serves as a stable, hydroxyl-protecting agent, with potential applications in fields like prostaglandin synthesis (Corey & Venkateswarlu, 1972).

  • Antiferromagnetic Interaction : Poly[[4-(N-tert-butyl-N-hydroxyamino)phenyl]acetylene] and its radical derivative exhibit antiferromagnetic throughspace interaction, which is significant in the field of magnetic materials (Nishide et al., 1993).

  • Deprotection of TBS Ethers : Acetyl chloride in dry MeOH effectively deprotects various tert-butyldimethylsilyl (TBS) ethers to their parent hydroxyl compounds, showing high efficiency and selectivity (Khan & Mondal, 2003).

  • Preparation of (tert-Butyldimethylsilyl)allene : This compound can be prepared combining 2-propargyloxytetrahydropyran with 3-(tert-butyldimethylsilyl)-2-propyn-1-ol and o-nitrobenzenesulfinyl chloride (Myers & Zheng, 2003).

  • Selective Desilylation : A method for selective desilylation of tert-butyldimethylsilyl ethers of phenols using potassium fluoride-alumina and ultrasound has been developed, showing its specificity in organic synthesis (Schmittling & Sawyer, 1991).

  • Synthesis of Homo- and Heterocyclosilanes : α,ω-Oligosilyl dianions are used in the synthesis of homo- and heterocyclosilanes, with potential applications in the synthesis of sila-, stanna-, and zirconocenacyclosilanes (Fischer et al., 2003).

  • Gas Chromatographic Method for Sulphonates : A method for analyzing aliphatic and aromatic sulphonates as their tert.-butyldimethylsilyl derivatives using gas chromatography has been developed (Ng & Hupé, 1990).

Safety And Hazards

“(tert-Butyldimethylsilyl)acetylene” is classified as a highly flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl-ethynyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16Si/c1-7-9(5,6)8(2,3)4/h1H,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYNRTUKJVYEIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(tert-Butyldimethylsilyl)acetylene

CAS RN

86318-61-8
Record name (tert-Butyldimethylsilyl)acetylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
D Zhu, X Cao, B Yu - Organic Chemistry Frontiers, 2015 - pubs.rsc.org
A linear η2-alkyne π complex of [Ph3PAu]+, namely Au(I) π-bis(tert-butyldimethylsilyl)acetylene triphenylphosphine complex (1), was prepared and characterized. The new complex is …
Number of citations: 16 pubs.rsc.org
T Nishimura, XX Guo, N Uchiyama… - Journal of the …, 2008 - ACS Publications
Rhodium-catalyzed asymmetric conjugate alkynylation of α,β-unsaturated ketones giving β-alkynylketones took place in high yields with high enantioselectivity. The reaction was …
Number of citations: 136 pubs.acs.org
M Saito, M Nakamura, T Tajima… - Angewandte Chemie …, 2007 - Wiley Online Library
The degree of bulkiness of the silyl substituent strongly affects the reduction mode of phenyl silyl acetylenes. For example, the treatment of phenyl (triisopropylsilyl) acetylene with lithium …
Number of citations: 88 onlinelibrary.wiley.com
JP Marino, HN Nguyen - The Journal of Organic Chemistry, 2002 - ACS Publications
… It was advantageous to use tert-butyldimethylsilyl acetylene (bp 49−51 C at 55 mmHg) 32 and triethylsilyl acetylene (bp 136−138 C at 760 mmHg, 33 51−52 C at 22 mmHg 34 ) over …
Number of citations: 148 pubs.acs.org
R Shintani, K Takatsu, T Katoh… - Angewandte Chemie …, 2008 - Wiley Online Library
Ten little indanones: The title reaction (see scheme; Si= trialkylsilyl) is proposed to go through a pathway involving a β-carbon elimination/carborhodation sequence. Ready access to …
Number of citations: 67 onlinelibrary.wiley.com
T Satoh, H Tsurugi, M Miura - The Chemical Record, 2008 - Wiley Online Library
A number of new synthetic methods for π‐conjugated oligoene and enyne compounds are described. Thus, diene and higher oligoene derivatives are selectively constructed by …
Number of citations: 18 onlinelibrary.wiley.com
N Muniraj, KR Prabhu - Advanced Synthesis & Catalysis, 2018 - Wiley Online Library
A Co(III)‐catalyzed counter anion triggered desilylative direct ortho‐vinylation of secondary benzamides is reported. The reaction furnishes the alkenylated product, exclusively, and no …
Number of citations: 16 onlinelibrary.wiley.com
H Abe, T Yoneda, Y Ohishi… - Chemistry–A European …, 2016 - Wiley Online Library
Hexagonal shape‐persistent macrocycles (SPMs) consisting of three pyridine and three phenol rings linked with acetylene bonds were developed as a preorganized host for …
M Ishikawa, H Sugisawa, M Kumada… - …, 1983 - ACS Publications
Thermolysis of 1, 1-dimethyl-2-phenyl-3-(trimethylsilyl)-1-silacyclopropene and 3-(ethyldimethyl-silyl)-1, 1-dimethyl-2-phenyl-1-silacyclopropene in a sealed glass tube at 250 C …
Number of citations: 34 pubs.acs.org
M Ito, A Mera, T Mashimo, T Seki… - … A European Journal, 2018 - Wiley Online Library
A method of synthesizing a directly connected 1,3a,6a‐triazapentalene (TAP) ring system as a linearly bonded aromatic system with a planar form was established. Various TAP‐dimers …

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